(5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
Description
The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone features a methanone bridge linking two distinct heterocyclic moieties:
This structural architecture suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where planar aromatic systems and polar substituents are critical.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-22(18,19)16-6-4-15(5-7-16)13(17)10-9-12(21-14-10)11-3-2-8-20-11/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMTBZVPDHUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Solubility-activity Trade-off : The methylsulfonyl group likely improves solubility over phenylthiazole (Compound A) or fluorophenyl (Compound C) analogs but may reduce membrane permeability .
- Electronic Modulation : Compared to methylpiperazine derivatives (), the methylsulfonyl group could enhance binding to polar enzymatic active sites, such as ATP pockets in kinases .
- Structural Rigidity : The near-planar conformation observed in isostructural analogs () suggests that the target compound may exhibit similar crystallographic behavior, aiding in formulation stability .
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